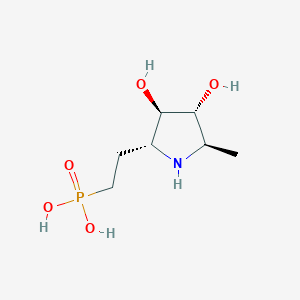
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyl groups and a phosphonic acid moiety. Its molecular formula is C7H16NO5P, and it has a molecular weight of 225.179 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the use of a pyrrolidine derivative, which undergoes a series of reactions including hydroxylation and phosphorylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid moiety can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycoside hydrolase-like phosphorylase, which is involved in various metabolic pathways .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
Wirkmechanismus
The mechanism of action of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as an inhibitor of glycoside hydrolase-like phosphorylase by binding to the enzyme’s active site and preventing substrate access. This inhibition disrupts the enzyme’s function and affects the metabolic pathways it regulates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound shares similar hydroxylation patterns and has shown potential in inhibiting multiple targets of SARS-CoV-2.
Zwitterionic pyrrolidene-phosphonates: These compounds are structurally related and have been studied for their inhibitory effects on glycoside hydrolase-like phosphorylase.
Uniqueness
What sets (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid apart is its specific combination of a pyrrolidine ring with a phosphonic acid moiety, which provides unique reactivity and binding properties. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H16NO5P |
|---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
SQCCSCCORGBPNM-DBRKOABJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](N1)CCP(=O)(O)O)O)O |
Kanonische SMILES |
CC1C(C(C(N1)CCP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


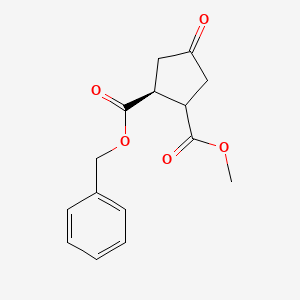
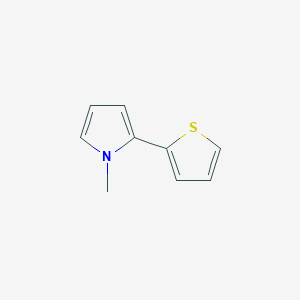
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
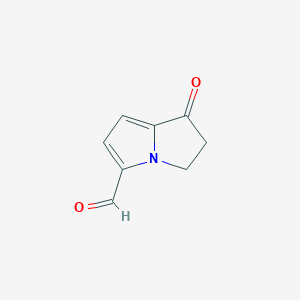
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)

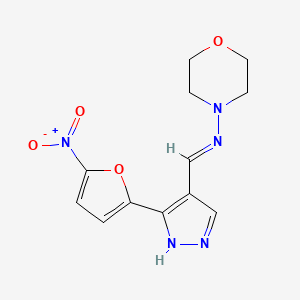
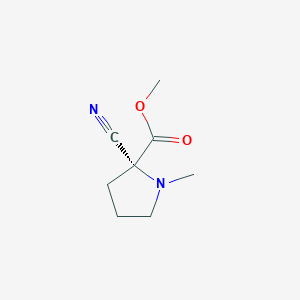
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
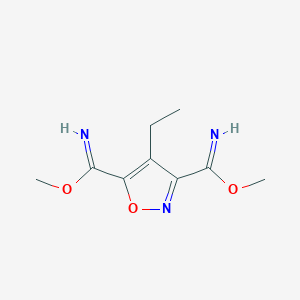

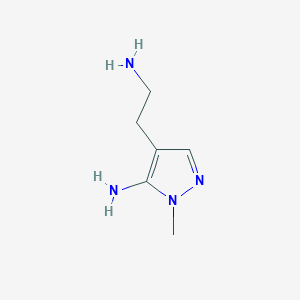
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
